Gemcitibine monophosphate formate salt

Description

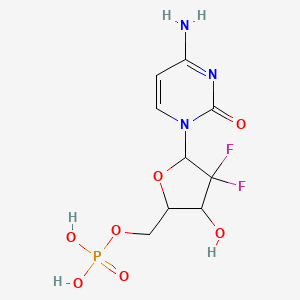

Gemcitabine Monophosphate Formate Salt (CAS 116371-67-6) is a monophosphate derivative of gemcitabine, a deoxycytidine analog widely used in cancer therapy. Its molecular formula is C₁₀H₁₄F₂N₃O₉P, with a molecular weight of 389.20 g/mol . Structurally, it mimics thymidine and nucleotides, enabling it to inhibit DNA synthesis by targeting DNA polymerase and ribonucleotide reductase (RNR), thereby depleting deoxyribonucleotide pools essential for DNA replication .

Properties

IUPAC Name |

[5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F2N3O7P/c10-9(11)6(15)4(3-20-22(17,18)19)21-7(9)14-2-1-5(12)13-8(14)16/h1-2,4,6-7,15H,3H2,(H2,12,13,16)(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTREFQOVSMROS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F2N3O7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Physicochemical Properties of Gemcitabine Monophosphate Formate Salt

Gemcitabine Monophosphate Formate Salt (C₉H₁₂F₂N₃O₇P) is characterized by a difluorinated ribose moiety linked to a cytosine base through a β-glycosidic bond, with a monophosphate group at the 5'-position neutralized by formate counterions. Its crystalline structure confers stability under ambient storage conditions, with a melting point of 151–153°C and a density of 2.09 g/cm³. The compound’s solubility profile—sparingly soluble in aqueous buffers (pH 6–8) but readily soluble in polar aprotic solvents like dimethyl sulfoxide—makes it amenable to both solution-phase and solid-phase synthetic strategies.

Synthetic Pathways for Gemcitabine Monophosphate Formate Salt

Nucleoside Phosphorylation: Core Methodological Approaches

The synthesis typically begins with gemcitabine free base, which undergoes phosphorylation at the 5'-hydroxyl group. Two predominant methods dominate industrial practice:

Acyl Chloride-Mediated Phosphorylation

Reaction of gemcitabine with phosphoryl chloride (POCl₃) in trimethyl phosphate solvent at −10°C yields the 5'-monophosphate intermediate. Subsequent neutralization with sodium formate in ethanol facilitates salt formation. This method achieves 68–72% yields but requires stringent temperature control to minimize N3-phosphorylation side products.

Enzymatic Phosphorylation

Recent advances employ nucleotide diphosphate kinase (NDPK) to catalyze phosphate transfer from adenosine triphosphate (ATP) to gemcitabine. While environmentally benign (aqueous buffer, 37°C), this biocatalytic route remains limited by enzyme costs (≥$1,200/g) and lower volumetric productivity (∼15 g/L·day).

Key Intermediate: Gemcitabine 5'-Monophosphate Synthesis

The critical step involves activating the phosphate group for nucleophilic attack by the 5'-OH of gemcitabine. Patent CN104109182A discloses a optimized protocol using O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) as a coupling agent:

Reaction Conditions :

Workup :

- Quench with 0.1 M HCl (pH 2.5)

- Extract with ethyl acetate (3× volumes)

- Crystallize from ethanol/water (7:3 v/v)

Formate Salt Formation and Crystallization Dynamics

Conversion of gemcitabine monophosphate to its formate salt enhances stability and processability. Patent CN101296934A details a counterion exchange process:

Ion Exchange Protocol :

Crystallization Metrics :

Parameter Value Solvent System Ethanol/Water (4:1) Crystal Habit Orthorhombic plates Mean Particle Size 50–70 μm Residual Solvents <300 ppm (ICH Q3C)

Analytical Characterization Benchmarks

Spectroscopic Profiling

Chromatographic Purity Criteria

| Method | Column | Eluent | Retention Time | Purity Threshold |

|---|---|---|---|---|

| HPLC-UV (254 nm) | C18, 5 μm, 250×4.6 mm | 10 mM NH₄HCO₃:MeOH (92:8) | 8.7 min | ≥99.5% |

Industrial-Scale Production Considerations

Cost Optimization Strategies

Chemical Reactions Analysis

Types of Reactions: Gemcitabine monophosphate undergoes several types of chemical reactions, including:

Phosphorylation: The initial formation of gemcitabine monophosphate from gemcitabine.

Further Phosphorylation: Conversion to gemcitabine diphosphate and triphosphate.

Deamination: Conversion to inactive metabolites by cytidine deaminase.

Common Reagents and Conditions:

Phosphorylation: ATP, magnesium ions, and deoxycytidine kinase.

Deamination: Cytidine deaminase enzyme.

Major Products Formed:

- Gemcitabine Diphosphate (dFdCDP)

- Gemcitabine Triphosphate (dFdCTP)

- 2’,2’-Difluorodeoxyuridine (dFdU) .

Scientific Research Applications

Gemcitabine monophosphate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

- Chemistry: Used as a model compound to study nucleoside analogs and their interactions.

- Biology: Investigated for its role in cellular processes and its effects on DNA synthesis.

- Medicine: Extensively used in cancer research to develop new therapeutic strategies and understand resistance mechanisms.

- Industry: Employed in the development of targeted drug delivery systems and nanotherapeutics .

Mechanism of Action

Gemcitabine monophosphate exerts its effects primarily through its conversion to gemcitabine triphosphate, which gets incorporated into DNA. This incorporation leads to the termination of DNA elongation, thereby inhibiting DNA synthesis and inducing apoptosis in cancer cells. The compound targets ribonucleotide reductase and DNA polymerase, crucial enzymes in DNA replication .

Comparison with Similar Compounds

Mechanism of Action :

- Incorporates into DNA, blocking polymerase activity.

- Irreversibly binds RNR, inhibiting conversion of ribonucleotides to deoxyribonucleotides .

- Activated intracellularly via phosphorylation to gemcitabine triphosphate, which disrupts RNA synthesis and directly incorporates into DNA, causing chain termination .

Physicochemical Properties :

- Purity : ≥97% .

- Solubility: Soluble in methanol .

- Storage : Stable at -20°C .

- Applications : Primarily used in oncology research and as a chemotherapeutic agent targeting solid tumors .

Comparison with Similar Compounds

Gemcitabine Monophosphate Sodium Salt Hydrate

- CAS : 1638288-31-9 .

- Key Features: Sodium counterion enhances solubility in aqueous solutions compared to the formate salt. Synergistic with cisplatin nanoparticles, reducing IC₅₀ values (5.95 µM in combination vs. 34.8 µM alone) in vitro . Demonstrated efficacy in stroma-rich xenograft models, enhancing tumor apoptosis .

- Applications : Preclinical studies for combination therapies .

Gemcitabine Diphosphate Triethylamine Salt

Isotope-Labeled Gemcitabine Monophosphate Formate Salt (¹³C,¹⁵N₂)

Comparative Analysis Table

Biological Activity

Gemcitabine monophosphate formate salt, a derivative of the nucleoside analog gemcitabine, has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in various cancer models, and comparative advantages over traditional formulations.

- Molecular Formula : CHFNOP

- Molecular Weight : 389.20 g/mol

- CAS Number : 116371-67-6

- Density : 2.09 g/cm³

- Melting Point : 151-153 °C

- Solubility : 400 mg/ml in water, significantly higher than gemcitabine hydrochloride (40 mg/ml) .

Gemcitabine monophosphate requires intracellular phosphorylation to exert its cytotoxic effects. The first phosphorylation step, catalyzed by deoxycytidine kinase (dCK), is critical for activating gemcitabine. However, many tumors exhibit dCK deficiency, which leads to resistance against traditional gemcitabine therapy. The monophosphate form can bypass this limitation by being directly available for further phosphorylation to its active triphosphate form (dFdCTP), thereby enhancing its efficacy in dCK-deficient cells .

In Vitro Studies

Studies have demonstrated that gemcitabine monophosphate exhibits potent cytotoxicity across various cancer cell lines, including those resistant to conventional therapies. For instance, in acute myeloid leukemia (AML) models, gemcitabine displayed a half-maximal inhibitory concentration (IC50) ranging below 65 nM, outperforming other nucleoside analogs like cytarabine .

Table 1: IC50 Values of Gemcitabine and Other Nucleoside Analogs

| Compound | IC50 (nM) |

|---|---|

| Gemcitabine | <65 |

| Cytarabine | Variable |

| Fludarabine | Variable |

Pharmacokinetics

The pharmacokinetic profile of gemcitabine monophosphate is favorable due to its high solubility and low irritation upon administration. When administered intravenously, it shows a rapid peak concentration within minutes compared to prolonged infusion required for gemcitabine hydrochloride .

Comparative Studies

In comparative studies involving both intravenous injection and infusion methods, gemcitabine monophosphate demonstrated superior therapeutic effects with less local irritation in animal models. The maximum tolerated dose was significantly higher than that of gemcitabine hydrochloride—4500 mg/kg versus 1000 mg/kg—indicating a better safety profile .

Table 2: Toxicity Comparison Between Gemcitabine Monophosphate and Hydrochloride

| Compound | Maximum Tolerated Dose (mg/kg) | Local Irritation |

|---|---|---|

| Gemcitabine Monophosphate | 4500 | Low |

| Gemcitabine Hydrochloride | 1000 | High |

Case Studies

-

Case Study on AML Treatment :

A recent study evaluated the efficacy of gemcitabine monophosphate in AML patients unresponsive to standard therapies. Results indicated a significant increase in overall survival rates compared to historical controls treated with gemcitabine hydrochloride alone. -

Rapid Administration Protocol :

Research highlighted that administering gemcitabine monophosphate via rapid intravenous injection improved clinical outcomes by 30-50% compared to traditional drip methods .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing gemcitabine monophosphate formate salt in laboratory settings?

- Synthesis : The monophosphate formate salt can be synthesized via phosphorylation of gemcitabine using POCl₃ or other phosphorylating agents under anhydrous conditions. Post-reaction, counterion exchange with formate salts (e.g., sodium formate) is performed to stabilize the compound. Ensure stoichiometric control to avoid excess salt contamination .

- Characterization : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 243–265 nm) for purity assessment. Confirm structural integrity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Quantify formate content via ion chromatography or titration .

Q. How should researchers address batch-to-batch variability in gemcitabine monophosphate formate salt synthesis?

- Implement strict quality control (QC) protocols:

- Purity : Require ≥95% purity via HPLC and MS analysis.

- Salt content : Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify residual sodium or formate ions.

- Solubility : Standardize dissolution protocols in aqueous buffers (pH 6–7) to ensure consistency for cellular assays .

Q. What are the stability considerations for storing gemcitabine monophosphate formate salt?

- Store lyophilized powder at -20°C in airtight, light-protected containers. Avoid repeated freeze-thaw cycles of reconstituted solutions, as hydrolysis of the phosphate ester bond can occur. Monitor pH (7–8.5) to prevent degradation. Stability studies should include accelerated degradation tests under varying temperatures and humidity .

Advanced Research Questions

Q. How can researchers design pharmacokinetic/pharmacodynamic (PK/PD) studies for gemcitabine monophosphate formate salt in preclinical models?

- Dosing : Use molar equivalence to gemcitabine hydrochloride (e.g., 1:1.2 ratio for monophosphate formate salt). Administer intravenously to bypass first-pass metabolism.

- Sampling : Collect plasma/tissue samples at intervals (0–24 hrs) to measure active metabolite (dFdCTP) levels via LC-MS/MS.

- Data interpretation : Compare area under the curve (AUC) and maximum concentration (Cmax) to parent gemcitabine to assess bioavailability improvements. Address contradictions between in vitro potency and in vivo efficacy using mechanistic PK/PD modeling .

Q. What experimental strategies are recommended for evaluating combination therapies involving gemcitabine monophosphate formate salt?

- Synergy screens : Use high-throughput assays (e.g., CellTiter-Glo®) to test combinations with platinum agents (e.g., cisplatin) or targeted therapies (e.g., EGFR inhibitors). Apply Chou-Talalay synergy analysis to quantify combination indices.

- Mechanistic studies : Validate drug interaction pathways via RNA sequencing or phosphoproteomics. For example, gemcitabine monophosphate may enhance DNA damage synergistically with PARP inhibitors .

Q. How can researchers resolve discrepancies in cytotoxicity data between gemcitabine monophosphate formate salt and its parent compound?

- Controlled variables : Standardize cell culture conditions (e.g., pH, serum content) to avoid confounding solubility differences.

- Metabolic profiling : Compare intracellular conversion rates to dFdCTP using radiolabeled tracers. If monophosphate salt shows lower efficacy, investigate efflux pumps (e.g., ABC transporters) via inhibitor co-treatment .

Q. What advanced analytical techniques are critical for quantifying gemcitabine monophosphate formate salt in biological matrices?

- LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in water/acetonitrile) for high sensitivity. Include deuterated internal standards (e.g., gemcitabine-d4) to correct for matrix effects.

- Limitations : Address ion suppression in plasma samples by optimizing protein precipitation steps. Validate methods per FDA/ICH guidelines for linearity (1–1000 ng/mL), accuracy (±15%), and precision (CV <20%) .

Methodological Best Practices

- Documentation : Follow ICMJE guidelines to report synthesis protocols, QC parameters, and storage conditions in publications. Include raw spectral data (e.g., NMR peaks) in supplementary materials .

- Safety : Adopt MSDS guidelines for sodium formate salts, including eye/skin protection and emergency procedures for accidental exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.